2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
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Overview
Description
2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyridine ring fused to an oxazine ring
Scientific Research Applications
2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with ethylene oxide under controlled conditions to form the desired oxazine ring. Another method includes the cyclization of appropriate precursors in the presence of catalysts such as rhodium complexes .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazines, pyridines, and other heterocyclic compounds, depending on the reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The hydroxyl group and the oxazine ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- 2-(2-hydroxyethyl)-2H-pyrido[2,3-b][1,4]oxazin-3(4H)-one
- 2-(2-hydroxyethyl)-2H-quinolino[3,2-b][1,4]oxazin-3(4H)-one
Uniqueness
2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-hydroxyethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-5-3-7-9(13)11-8-6(14-7)2-1-4-10-8/h1-2,4,7,12H,3,5H2,(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPGOUFNCUZCBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(O2)CCO)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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